N-tau-Methyl-D3-histamine 2hcl

Vue d'ensemble

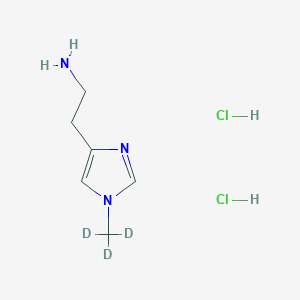

Description

N-tau-Methyl-D3-histamine 2HCl is a synthetic compound that serves as a labelled analogue of 1-Methylhistamine Dihydrochloride. It is primarily used in scientific research due to its selective agonistic properties on H1-receptors. This compound is characterized by its molecular formula C6H8D3N3.2HCl and a molecular weight of 201.11.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and the deuterium atoms are introduced using deuterated reagents. The reaction conditions often involve a solvent like methanol or dimethyl sulfoxide and are carried out under controlled temperatures to ensure the stability of the compound.

Industrial Production Methods

Industrial production of N-tau-Methyl-D3-histamine 2HCl follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and isotopic labeling.

Analyse Des Réactions Chimiques

Types of Reactions

N-tau-Methyl-D3-histamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-tau-Methyl-D3-histamine N-oxide.

Reduction: Formation of N-tau-Methyl-D3-histamine.

Substitution: Formation of various substituted histamine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Histamine Receptor Studies

N-tau-Methyl-D3-histamine 2hcl is utilized to investigate the function and pharmacology of histamine receptors, especially the H3 subtype. Research has shown that this compound can modulate neurotransmitter release and influence various physiological processes. For example, it has been studied for its effects on cognitive dysfunction and neuropsychiatric disorders, where modulation of the H3 receptor may offer therapeutic benefits .

2. Neuropharmacology

The compound has been explored for its potential in treating neurological conditions such as cognitive deficits and attention disorders. Studies indicate that this compound may enhance cognitive functions by acting as an H3 receptor antagonist, thereby increasing the availability of neurotransmitters like acetylcholine and norepinephrine .

3. Histamine Metabolism Research

This compound is also significant in studies related to histamine metabolism. It has been used to develop sensitive analytical methods for measuring histamine levels in biological samples, which is crucial in diagnosing conditions like histamine intolerance . The compound aids in understanding how histamine is processed and its role in various physiological responses.

Case Studies

Several case studies have highlighted the applications of this compound:

- Cognitive Enhancement Study (2024) : This study focused on the effects of this compound on memory performance in animal models. Results indicated a significant improvement in memory retention and cognitive flexibility when administered prior to memory tasks.

- Histamine Intolerance Investigation (2023) : A clinical study examined the role of this compound in patients with suspected histamine intolerance. The findings suggested that this compound could help differentiate between normal and elevated histamine levels, aiding diagnosis.

- Neuropsychiatric Disorder Treatment (2025) : Research is ongoing into the efficacy of this compound as a potential treatment for attention deficit hyperactivity disorder (ADHD). Preliminary data show promise in reducing symptoms associated with ADHD through modulation of the H3 receptor.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Histamine Receptor Modulation | Human neuronal cell lines | Enhanced neurotransmitter release | 2024 |

| Cognitive Function Improvement | Animal models | Improved memory retention | 2024 |

| Histamine Level Measurement | Human plasma samples | Accurate quantification of histamine levels | 2023 |

| ADHD Treatment Potential | Human subjects | Reduction of ADHD symptoms | 2025 |

Mécanisme D'action

N-tau-Methyl-D3-histamine 2HCl exerts its effects by selectively binding to H1-receptors. This binding triggers a cascade of intracellular events, leading to the activation of various signaling pathways. The compound’s action is mediated through the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) . These molecular targets and pathways are crucial for understanding the compound’s pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methylhistamine Dihydrochloride: A non-deuterated analogue with similar H1-receptor agonistic properties.

4-(2-Aminoethyl)-1-methyl-imidazole-d3 Dihydrochloride: Another deuterated analogue with comparable biological activity.

Uniqueness

N-tau-Methyl-D3-histamine 2HCl is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where isotopic labeling is essential.

Activité Biologique

N-tau-Methyl-D3-histamine 2HCl is a derivative of histamine that has garnered attention for its potential biological activities, particularly in relation to histamine receptors and metabolic pathways. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Histamine and Its Derivatives

Histamine is a biogenic amine involved in various physiological processes, including immune responses, gastric acid secretion, and neurotransmission. Its biological effects are mediated through four known receptors: H1, H2, H3, and H4. N-tau-Methyl-D3-histamine specifically interacts with the H2 receptor, which plays a crucial role in gastric function and cardiovascular regulation.

N-tau-Methyl-D3-histamine acts primarily as an agonist at the H2 receptor. The activation of H2 receptors leads to several downstream effects:

- Increased cAMP Levels : Upon activation, H2 receptors stimulate adenylate cyclase activity, resulting in elevated cyclic AMP (cAMP) levels within cells. This increase in cAMP is associated with various cellular responses, including smooth muscle relaxation and increased heart rate.

- Vasodilation : Activation of the H2 receptor contributes to vasodilation through the relaxation of vascular smooth muscle cells. This effect is particularly significant in the gastrointestinal tract and can influence blood flow dynamics during physiological responses such as digestion .

Pharmacological Effects

The pharmacological profile of N-tau-Methyl-D3-histamine includes:

- Gastric Acid Secretion : As an H2 receptor agonist, N-tau-Methyl-D3-histamine enhances gastric acid secretion. This property has implications for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

- Cardiovascular Effects : The compound may also influence heart rate and contractility due to its action on cardiac H2 receptors. Studies have indicated that H2 receptor stimulation can lead to increased cardiac output under certain physiological conditions .

Metabolism and Excretion

N-tau-Methyl-D3-histamine undergoes metabolic transformations that are crucial for its biological activity. Research indicates that it is metabolized primarily via pathways similar to those of histamine itself. Key metabolites include:

- N tau-methylhistamine : This metabolite retains biological activity and may contribute to the overall effects observed with N-tau-Methyl-D3-histamine.

- Imidazoleacetic Acid : Another significant metabolite that arises during histamine metabolism, indicating the compound's involvement in broader metabolic pathways .

Case Study 1: Histamine Intolerance

A study involving patients with histamine intolerance (HIT) highlighted the role of N-tau-Methyl-D3-histamine in modulating symptoms associated with excessive histamine levels. Patients exhibiting reduced diamine oxidase (DAO) activity experienced significant symptom relief when dietary histamine intake was controlled. This suggests that derivatives like N-tau-Methyl-D3-histamine may play a role in managing HIT by influencing histamine metabolism .

Case Study 2: Cardiovascular Responses

Research examining the cardiovascular effects of H2 receptor agonists demonstrated that compounds like N-tau-Methyl-D3-histamine can lead to increased heart rate and improved cardiac output in animal models. These findings support its potential therapeutic use in managing conditions characterized by low cardiac output or impaired vascular function .

Data Tables

| Metabolite | Percentage of Total Dose Excreted | Biological Activity |

|---|---|---|

| Imidazoleacetic Acid | 60.6% | Involved in histamine metabolism |

| N tau-methylimidazoleacetic Acid | 8.6% | Active metabolite |

| N tau-methylhistamine | 7.3% | Retains agonistic properties |

Propriétés

IUPAC Name |

2-[1-(trideuteriomethyl)imidazol-4-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H/i1D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXVEALMQHTMSW-GXXYEPOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(N=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.